![B1575178 Receptor tyrosine-protein kinase erbB-2 (466-474)](/img/no-structure.png)
Receptor tyrosine-protein kinase erbB-2 (466-474)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Receptor tyrosine-protein kinase erbB-2
Scientific Research Applications
Receptor Interactions and Signal Transduction
The ErbB family, including ErbB-2, plays a critical role in receptor cross talks and signal transduction. ErbB-2, although lacking ligand binding even in a heterodimeric receptor complex, is the preferred heterodimer partner of other family members, particularly ErbB-3. It influences receptor transphosphorylation and mitogenesis, explaining its association with poor prognosis in oncogenic contexts (Tzahar et al., 1996).
Role in Cancer Biology and Therapeutic Targets
ErbB receptors, including ErbB-2, are crucial in cancer biology. They are abnormally activated in various tumors, making them significant therapeutic targets. Many inhibitors targeting these receptors are clinically used, highlighting their importance in understanding and treating cancers (Hynes, 2005).
Molecular Mechanisms and Biological Significance
ErbB-2 plays a central role in various biological processes, from neuronal development to breast cancer. Its molecular mechanisms, such as ligand-dependent receptor dimerization and kinase activation, are crucial for subsequent growth factor-dependent cell responses (Linggi & Carpenter, 2006).
Signaling Network in Development and Cancer
The ErbB signaling network, involving ErbB-2, integrates external stimuli with internal signal transduction pathways, playing pivotal roles in cell response, development, proliferation, and differentiation. Deregulated expression of ErbB receptors, particularly ErbB-1 and ErbB-2, is linked to malignant transformation in tumors (Olayioye et al., 2000).
Complexity of Targeted Inhibitors
Targeting ERBB receptors in cancer, especially ErbB-2, involves understanding their roles in tumor aetiology and progression. The molecular mechanisms underlying response to ERBB inhibitors are significant for clinical applications (Hynes & Lane, 2005).
Novel Therapeutic Approaches
Recent research includes developing inhibitors targeting the transmembrane domain of ErbB receptors, specifically ErbB-2, to inhibit tumorigenic growth. This approach represents a novel strategy in cancer therapy, focusing on the dimerization and signaling processes of ErbB receptors (Bublil et al., 2016).
properties
sequence |
ALIHHNTHL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Receptor tyrosine-protein kinase erbB-2 (466-474) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.